molecular formula C25H18F2N4S2 B292638 4,6-bis[(4-fluorobenzyl)sulfanyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

4,6-bis[(4-fluorobenzyl)sulfanyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B292638
M. Wt: 476.6 g/mol
InChI Key: KFJJUQSQBXIEJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-bis[(4-fluorobenzyl)sulfanyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, also known as BFP, is a chemical compound that has shown potential as a therapeutic agent in various scientific research studies.

Mechanism of Action

The mechanism of action of 4,6-bis[(4-fluorobenzyl)sulfanyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 4,6-bis[(4-fluorobenzyl)sulfanyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the suppression of cancer cell growth. Additionally, 4,6-bis[(4-fluorobenzyl)sulfanyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
4,6-bis[(4-fluorobenzyl)sulfanyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4,6-bis[(4-fluorobenzyl)sulfanyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine inhibits cell proliferation, induces apoptosis, and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that 4,6-bis[(4-fluorobenzyl)sulfanyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine reduces tumor growth in xenograft mouse models and exhibits anti-inflammatory effects in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 4,6-bis[(4-fluorobenzyl)sulfanyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is its potential as a multi-targeted therapeutic agent, which can be beneficial for the treatment of complex diseases such as cancer and inflammatory disorders. Additionally, 4,6-bis[(4-fluorobenzyl)sulfanyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has shown low toxicity in vitro and in vivo, making it a promising candidate for further pre-clinical and clinical studies. However, one of the limitations of 4,6-bis[(4-fluorobenzyl)sulfanyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 4,6-bis[(4-fluorobenzyl)sulfanyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. One of the potential directions is the optimization of the synthesis method to improve the yield and purity of 4,6-bis[(4-fluorobenzyl)sulfanyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 4,6-bis[(4-fluorobenzyl)sulfanyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine in animal models and humans. Furthermore, the identification of specific molecular targets of 4,6-bis[(4-fluorobenzyl)sulfanyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and the elucidation of its mechanism of action can provide insight into its therapeutic potential and aid in the development of more effective treatments for cancer and inflammatory disorders.

Synthesis Methods

The synthesis of 4,6-bis[(4-fluorobenzyl)sulfanyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves a multi-step process that includes the reaction of 4-fluorobenzyl bromide with sodium sulfide to produce 4-fluorobenzyl sulfide. This compound is then reacted with 4,6-dichloropyrimidine in the presence of a base to form 4,6-bis[(4-fluorobenzyl)sulfanyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. The yield of 4,6-bis[(4-fluorobenzyl)sulfanyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can be improved by optimizing the reaction conditions, including temperature, solvent, and reagent ratios.

Scientific Research Applications

4,6-bis[(4-fluorobenzyl)sulfanyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been studied extensively for its potential therapeutic applications, including as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. In vitro studies have shown that 4,6-bis[(4-fluorobenzyl)sulfanyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4,6-bis[(4-fluorobenzyl)sulfanyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has also exhibited anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, 4,6-bis[(4-fluorobenzyl)sulfanyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has shown potential as an antimicrobial agent against various bacteria and fungi.

properties

Molecular Formula

C25H18F2N4S2

Molecular Weight

476.6 g/mol

IUPAC Name

4,6-bis[(4-fluorophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C25H18F2N4S2/c26-19-10-6-17(7-11-19)15-32-24-22-14-28-31(21-4-2-1-3-5-21)23(22)29-25(30-24)33-16-18-8-12-20(27)13-9-18/h1-14H,15-16H2

InChI Key

KFJJUQSQBXIEJM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)SCC4=CC=C(C=C4)F)SCC5=CC=C(C=C5)F

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)SCC4=CC=C(C=C4)F)SCC5=CC=C(C=C5)F

Origin of Product

United States

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